molecular formula C22H21FN6OS B2657238 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide CAS No. 863453-26-3

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide

Cat. No.: B2657238
CAS No.: 863453-26-3
M. Wt: 436.51
InChI Key: CCOGPYBOOUDSAF-UHFFFAOYSA-N
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Description

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a fluorobenzyl group, and a mesitylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the synthesis of the triazolopyrimidine core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the triazolopyrimidine core with a 4-fluorobenzyl halide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

    Thioether Formation: The third step involves the introduction of the thioether linkage. This can be achieved by reacting the intermediate with a suitable thiol compound under mild conditions.

    Acylation with Mesitylacetamide: The final step involves the acylation of the thioether intermediate with mesitylacetamide. This step is typically carried out using an acyl chloride derivative of mesitylacetamide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the fluorobenzyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies for its potential anti-cancer and anti-microbial activities. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the mesitylacetamide moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzyl group enhances its potential interactions with biological targets, while the mesitylacetamide moiety provides additional stability and bioavailability.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6OS/c1-13-8-14(2)19(15(3)9-13)26-18(30)11-31-22-20-21(24-12-25-22)29(28-27-20)10-16-4-6-17(23)7-5-16/h4-9,12H,10-11H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOGPYBOOUDSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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